molecular formula C30H22N2O5Sn B14007224 [(3,5-Dinitro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane CAS No. 24628-22-6

[(3,5-Dinitro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane

Cat. No.: B14007224
CAS No.: 24628-22-6
M. Wt: 609.2 g/mol
InChI Key: BRLGFTWWWOHJCE-UHFFFAOYSA-M
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Description

Stannane,[(3,5-dinitro[1,1-biphenyl]-2-yl)oxy]triphenyl- is a chemical compound with the molecular formula C30H22N2O5Sn. It is a derivative of stannane, featuring a biphenyl group substituted with nitro groups and linked to a triphenylstannane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannane,[(3,5-dinitro[1,1-biphenyl]-2-yl)oxy]triphenyl- typically involves the reaction of triphenyltin chloride with a biphenyl derivative containing nitro groups. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the stannane bond. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Stannane,[(3,5-dinitro[1,1-biphenyl]-2-yl)oxy]triphenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Stannane,[(3,5-dinitro[1,1-biphenyl]-2-yl)oxy]triphenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Potential use in the study of biological systems due to its unique structural properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Stannane,[(3,5-dinitro[1,1-biphenyl]-2-yl)oxy]triphenyl- involves its ability to form stable complexes with various molecular targets. The biphenyl moiety allows for π-π interactions with aromatic systems, while the stannane group can participate in coordination chemistry with metal ions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stannane,[(3,5-dinitro[1,1-biphenyl]-2-yl)oxy]triphenyl- is unique due to its combination of a biphenyl group with nitro substituents and a triphenylstannane moiety. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research .

Properties

CAS No.

24628-22-6

Molecular Formula

C30H22N2O5Sn

Molecular Weight

609.2 g/mol

IUPAC Name

(2,4-dinitro-6-phenylphenoxy)-triphenylstannane

InChI

InChI=1S/C12H8N2O5.3C6H5.Sn/c15-12-10(8-4-2-1-3-5-8)6-9(13(16)17)7-11(12)14(18)19;3*1-2-4-6-5-3-1;/h1-7,15H;3*1-5H;/q;;;;+1/p-1

InChI Key

BRLGFTWWWOHJCE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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